

Application of Linalyl Hexanoate in Food Flavoring Research

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Compound of Interest

Compound Name: *Linalyl hexanoate*

Cat. No.: *B1223099*

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Application Note

Introduction

Linalyl hexanoate is a naturally occurring ester that contributes a characteristic fruity and floral aroma to a variety of fruits and plants.[1][2] As a flavoring agent, it is valued for its complex scent profile, which is often described as green, warm, fruity, with notes of pear and pineapple. [1] This compound is recognized as a safe food additive by the Flavor and Extract Manufacturers Association (FEMA), holding the GRAS (Generally Recognized as Safe) status with FEMA number 2643.[2] **Linalyl hexanoate** is utilized in the food industry to impart or enhance fruity and floral notes in a range of products, including beverages, baked goods, and confectionery.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₁₆ H ₂₈ O ₂	[3]
Molecular Weight	252.39 g/mol	[1]
Appearance	Colorless, oily liquid	The Good Scents Company
Odor	Fruity, green, warm, pear, pineapple	[1]
Boiling Point	252 °C	The Good Scents Company
Solubility	Insoluble in water; soluble in alcohol and oils	The Good Scents Company
Specific Gravity	0.886 - 0.892 @ 20°C	The Good Scents Company
Refractive Index	1.451 - 1.460	The Good Scents Company

Applications in Food Products

Linalyl hexanoate is a versatile flavoring ingredient used to build complex and authentic fruit profiles in various food and beverage applications. Its fruity and slightly floral character makes it a valuable component in the creation of flavors such as pineapple, pear, and tropical fruit blends.

Food Category	Recommended Use Level (ppm)	Flavor Contribution
Non-alcoholic Beverages	Up to 3.2	Enhances fruity and tropical notes in juices, soft drinks, and flavored waters.
Baked Goods	Up to 15.0	Provides a stable, baked-through fruitiness to cakes, cookies, and pastries.
Confectionery & Frostings	Data not available	Contributes to fruity profiles in hard and soft candies, chewing gum, and icings.
Jams & Jellies	Data not available	Boosts the natural fruit aroma and provides a more rounded flavor.
Dairy Products (imitation)	Data not available	Can be used to create fruity notes in yogurt, ice cream, and other dairy-style products.

Note: The use levels are based on available data and may vary depending on the specific application and desired flavor intensity.

Flavor Synergy

While specific studies on the synergistic effects of **linalyl hexanoate** are limited, it is suggested that its fruity and green characteristics can blend well with other esters, aldehydes, and floral compounds.^[1] For instance, similar to how linalyl acetate enhances citrus notes, **linalyl hexanoate** could potentially be used to create more complex and authentic fruit flavors by combining it with other fruity esters like ethyl butyrate or hexyl acetate.

Experimental Protocols

Protocol 1: Sensory Evaluation of Linalyl Hexanoate in a Model Beverage System (Triangle Test)

Objective: To determine if a sensory panel can detect a statistically significant difference between a control beverage and a beverage containing a specific concentration of **linalyl hexanoate**.

Materials:

- Deionized, odor-free water
- Sucrose
- Citric acid
- **Linalyl hexanoate** (food grade)
- Glass beakers and stirring equipment
- Identical, clear tasting glasses labeled with random three-digit codes
- Sensory booths with controlled lighting and ventilation
- Water and unsalted crackers for palate cleansing

Procedure:

- Sample Preparation:
 - Prepare a base beverage solution of 5% sucrose and 0.1% citric acid in deionized water.
 - Prepare a test sample by adding a specific concentration of **linalyl hexanoate** (e.g., 2 ppm) to the base beverage solution. The control sample will be the base beverage solution without the added **linalyl hexanoate**.
- Panelist Selection:
 - Recruit 20-30 panelists who are regular consumers of fruit-flavored beverages and have no known taste or smell disorders.
- Test Setup:

- For each panelist, present three samples in a randomized order. Two samples will be identical (either both control or both test), and one will be different.
- The samples should be served at a consistent temperature (e.g., 10°C).
- Evaluation:
 - Instruct panelists to taste each sample from left to right and identify the sample that is different from the other two.
 - Panelists should cleanse their palate with water and an unsalted cracker between each set of samples.
- Data Analysis:
 - Record the number of correct identifications.
 - Use a statistical table for triangle tests to determine if the number of correct responses is significant at a chosen confidence level (e.g., $p < 0.05$).

Protocol 2: Quantitative Analysis of Linalyl Hexanoate in a Fruit Juice Matrix using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To accurately quantify the concentration of **linalyl hexanoate** in a fruit juice sample.

Materials:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Headspace autosampler
- GC column suitable for flavor analysis (e.g., DB-5ms or equivalent)
- Helium carrier gas
- 20 mL headspace vials with crimp caps

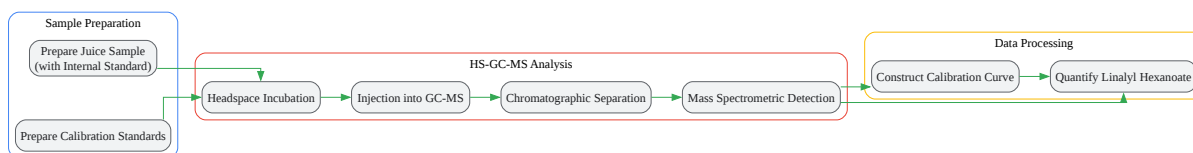
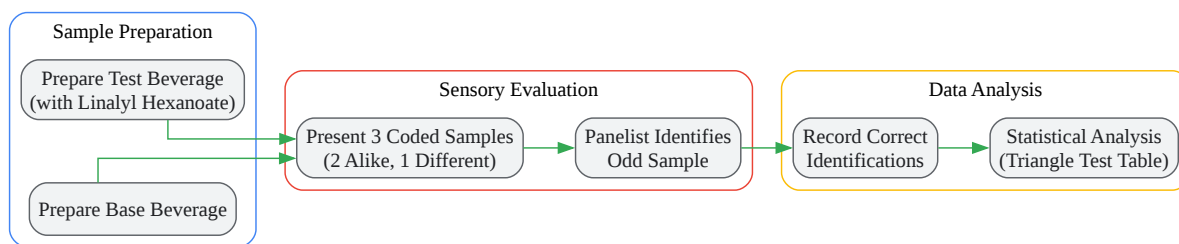
- Syringes and volumetric flasks
- **Linalyl hexanoate** standard
- Internal standard (e.g., methyl heptanoate)
- Fruit juice sample
- Sodium chloride

Procedure:

- Standard Preparation:
 - Prepare a stock solution of **linalyl hexanoate** in ethanol.
 - Create a series of calibration standards by spiking a control fruit juice matrix (or a model juice solution) with known concentrations of the **linalyl hexanoate** stock solution and a fixed concentration of the internal standard.
- Sample Preparation:
 - Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.
 - Add a precise amount of the internal standard.
 - Add 1 g of sodium chloride to increase the volatility of the analytes.
 - Immediately seal the vial with a crimp cap.
- HS-GC-MS Analysis:
 - Headspace Parameters:
 - Incubation Temperature: 80°C
 - Incubation Time: 20 minutes
 - Injection Volume: 1 mL

- GC Parameters (example):
 - Inlet Temperature: 250°C
 - Oven Program: Start at 50°C, hold for 2 minutes, ramp to 240°C at 5°C/min, hold for 5 minutes.
 - Carrier Gas Flow: 1.2 mL/min (constant flow)
- MS Parameters:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for **linalyl hexanoate** and the internal standard.
- Data Analysis:
 - Construct a calibration curve by plotting the ratio of the peak area of **linalyl hexanoate** to the peak area of the internal standard against the concentration of **linalyl hexanoate**.
 - Determine the concentration of **linalyl hexanoate** in the unknown sample by using the calibration curve.

Visualizations



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- To cite this document: BenchChem. [Application of Linalyl Hexanoate in Food Flavoring Research]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1223099#application-of-linalyl-hexanoate-in-food-flavoring-research\]](https://www.benchchem.com/product/b1223099#application-of-linalyl-hexanoate-in-food-flavoring-research)

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